molecular formula C9H8Br2O2 B3022647 Methyl 5-bromo-2-(bromomethyl)benzoate CAS No. 79670-17-0

Methyl 5-bromo-2-(bromomethyl)benzoate

Cat. No.: B3022647
CAS No.: 79670-17-0
M. Wt: 307.97 g/mol
InChI Key: UVIJBFVFEGZZLQ-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-(bromomethyl)benzoate, also known as MBB, is an organobromine compound that has a wide range of applications in the scientific and industrial fields. MBB is used in the synthesis of a variety of organic compounds, and as a reagent in chemical reactions. It is also used in the laboratory for various purposes, such as the analysis of unknown compounds, the synthesis of new compounds, and the determination of the reactivity of certain chemicals.

Scientific Research Applications

1. Synthesis of D-Forosamine

Methyl 5-bromo-2-(bromomethyl)benzoate plays a role in the synthesis of d-forosamine, a component of antibiotics like erythromycin. The process involves several steps, including debromination, debenzylation, and N-methylation, leading to the final product, methyl α-d-forosaminide (Baer & Hanna, 1981).

2. Metal-Mediated Reactions

This compound reacts with benzaldehyde and salicylaldehyde via Sn and Zn complexes under aqueous conditions to form α-methylene-γ-lactones in high yields. This demonstrates its utility in metal-mediated organic synthesis reactions (Drewes, Taylor, Ramesar, & Field, 1995).

3. Crystal Structure Analysis

The crystal structures of derivatives of this compound have been analyzed to understand their molecular interactions. These studies are crucial in material science and crystal engineering (Suchetan et al., 2016).

4. Synthesis Optimization

Research on optimizing the synthesis of methyl 4-(bromomethyl)benzoate, a closely related compound, has been conducted. This involves determining the best conditions for reaction, such as molar ratios and reaction time, to maximize yield (Yun-mei, 2012).

5. Hydrodehalogenation and Radical Cyclization Reactions

This compound is involved in hydrodehalogenation and radical cyclization reactions. These reactions are significant in organic chemistry for creating complex molecular structures (Vaillard, Postigo, & Rossi, 2004).

6. Development of Heteroditopic Ligands

This compound is used in the bromo- and chloro-methylation of salicylaldehydes, leading to the development of heteroditopic ligands for metal salt binding. This is significant in the field of coordination chemistry (Wang, Wilson, Blake, Collinson, Tasker, & Schröder, 2006).

7. Synthesis of Novel Compounds

The compound has been used in synthesizing various novel compounds, like methyl 4-(5-formyl-2-methoxyphenoxy)benzoate, an intermediate in the total synthesis of bisbibenzyls, which exhibit diverse biological activities (Hong-xiang, 2012).

8. Cyclization Reactions in Organic Synthesis

It plays a role in cyclization reactions of benzoates to synthesize compounds like isocoumarins and α-pyrone, which are crucial in organic synthesis and pharmaceutical development (Liang, Xie, & Li, 2007).

9. Inhibitors of Human Mast Cell Tryptase

Derivatives of this compound have been used in creating inhibitors of human mast cell tryptase, significant in treating inflammatory diseases (Combrink et al., 1998).

10. Large-Scale Synthesis

This compound is involved in large-scale synthesis processes of pharmaceuticals like methyl 5-[2-(2,5-Dimethoxyphenyl)ethyl]-2-hydroxybenzoate, showing its application in industrial chemistry (Kucerovy et al., 1997).

11. Photolysis Studies

Studies on the photolysis of this compound derivatives contribute to understanding reaction mechanisms and kinetics in organic chemistry (McClelland, Kanagasabapathy, & Steenken, 1990).

Safety and Hazards

“Methyl 5-bromo-2-(bromomethyl)benzoate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin and eye irritation, respiratory sensitization, and specific target organ toxicity . It should be handled with care, avoiding contact with skin, eyes, or clothing, and avoiding ingestion and inhalation .

Mechanism of Action

Target of Action

Methyl 5-bromo-2-(bromomethyl)benzoate primarily targets the respiratory system , eyes , and skin . The compound interacts with these targets, leading to various physiological responses.

Mode of Action

It’s known that brominated compounds often participate inelectrophilic aromatic substitution reactions . In such reactions, the bromine atom acts as an electrophile, or electron-seeking species, and forms a bond with an electron-rich site on the target molecule .

Biochemical Pathways

Brominated compounds like this one are often involved inSuzuki–Miyaura coupling reactions . This reaction is a type of cross-coupling reaction used to form carbon-carbon bonds . The organoboron reagents used in this process are generally environmentally benign and exhibit rapid transmetalation with palladium (II) complexes .

Pharmacokinetics

It’s known that the compound is a liquid at ambient temperature , which could influence its absorption and distribution in the body

Result of Action

It’s known that the compound is hazardous and can cause burns by all exposure routes . Ingestion can cause severe swelling and severe damage to the delicate tissue .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s volatility could increase with temperature, potentially leading to greater inhalation exposure . Additionally, the compound forms explosive mixtures with air on intense heating , indicating that it should be handled with care in environments with high temperatures or open flames.

Biochemical Analysis

Biochemical Properties

Methyl 5-bromo-2-(bromomethyl)benzoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The nature of these interactions often involves the formation of covalent bonds with the active sites of the enzymes, leading to inhibition or modification of enzyme activity .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Additionally, this compound can affect gene expression by acting as a transcriptional regulator, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, it binds to specific sites on enzymes and proteins, leading to conformational changes that affect their activity. For instance, it can inhibit the activity of certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation of target proteins. This inhibition can result in altered cellular signaling and metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under inert gas conditions at temperatures between 2-8°C. Prolonged exposure to light and air can lead to its degradation, resulting in reduced efficacy and potential formation of toxic by-products .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit minimal toxicity and therapeutic effects, while at higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. Toxicological studies have indicated that high doses of this compound can lead to oxidative stress and damage to vital organs .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further undergo conjugation reactions with glutathione or other cellular nucleophiles. These metabolic transformations can affect the compound’s bioavailability and toxicity. Additionally, this compound can influence metabolic flux and alter the levels of key metabolites in cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and efflux. The compound’s distribution within tissues is influenced by its lipophilicity and binding affinity to plasma proteins. These factors determine its localization and accumulation in specific organs .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It has been observed to localize predominantly in the endoplasmic reticulum and mitochondria, where it can interact with various enzymes and proteins involved in cellular metabolism. The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name

methyl 5-bromo-2-(bromomethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Br2O2/c1-13-9(12)8-4-7(11)3-2-6(8)5-10/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVIJBFVFEGZZLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)Br)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Br2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80513209
Record name Methyl 5-bromo-2-(bromomethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80513209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79670-17-0
Record name Methyl 5-bromo-2-(bromomethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80513209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 5-bromo-2-(bromomethyl)benzoate
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Synthesis routes and methods I

Procedure details

5-Bromo-2-methyl-benzoic acid methyl ester (1.31 g, 5.72 mmol) was dissolved in carbon tetrachloride (40 mL). Benzoyl peroxide (10-20 mg) and NBS (1.01 g, 5.72 mmol) were added and the reaction mixture was heated to reflux at 100° C. The reaction course was followed by HPLC and determined to be complete after 1.25 hours. Silica gel was added and the solvent was removed under reduced pressure. The material was purified on silica gel using 5% ethyl acetate in hexanes as the eluent and was determined to be 85% pure by NMR (contained 10% starting material and 5% 5-bromo-2,2-dibromomethyl-benzoic acid methyl ester) and then used without further purification. 1H NMR (300.132 MHz, CDCl3) δ 8.10 (d, J=2.2 Hz, 1H), 7.62 (dd, J=8.3, 2.1 Hz, 1H), 7.34 (d, J=8.5 Hz, 1H), 4.90 (s, 2H), 4.90 (s, 3H).
Quantity
1.31 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
15 (± 5) mg
Type
reactant
Reaction Step Two
Name
Quantity
1.01 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Methyl 5-bromo-2-methylbenzoate (1.0 g, 0.45 mol) was dissolved in carbon tetrachloride (15 mL) to which benzoyl peroxide (40 mg) and NBS (1.49 g, 0.83 mol) were added and the reaction mixture was refluxed at 80° C. After completion of the reaction, the reaction mixture was cooled to room temperature and filtered through celite. The filtrate was concentrated to obtain a crude material containing 95% mono bromo and 5% dibromo product. The crude material was used directly for the preparation of compound of example 329 without purification.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
40 mg
Type
reactant
Reaction Step One
Name
Quantity
1.49 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of methyl 5-bromo-2-methylbenzoate (5.27 g) in trifluoromethylbenzene (50.0 mL) were added AIBN (0.04 g) and N-bromosuccinimide (4.50 g), and the mixture was stirred at 90° C. for 4 hr under argon atmosphere. The reaction mixture was diluted with ethyl acetate, and the mixture was washed with saturated brine. The organic layer was dried over anhydrous sodium sulfate, and the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate/hexane) to give the title compound (4.89 g).
Quantity
5.27 g
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0.04 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

The mixture of 3- and 5-bromo-2-methylbenzoic acid methyl ester (35.79 g; 156 mmol) is dissolved in carbon tetrachloride (200 mL). To the solution is added N-bromosuccinimide (29.5 g; 166 mmol), followed by AIBN (54 mg) and the mixture was heated at reflux temperature for 20 hours. Then the mixture was cooled to room temperature and the succinimide was filtered from solution and rinsed with carbon tetrachloride. The solvent was evaporated to yield a mixture of the title compound and 3-bromo-2-bromomethylbenzoic acid methyl ester (48.1 g; crude mass).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
3- and 5-bromo-2-methylbenzoic acid methyl ester
Quantity
35.79 g
Type
reactant
Reaction Step Two
Quantity
29.5 g
Type
reactant
Reaction Step Three
Name
Quantity
54 mg
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods V

Procedure details

To a solution of 5-bromo-2-methylbenzoic acid methyl ester (8.4 g, 37 mmol) in 100 mL CCl4 was added N-bromosuccinimide (7.8 g, 44 mmol) and benzoylperoxide (0.5% as catalyst). The mixture was heated at reflux for 2 h and then was cooled to room temperature. The solvent was removed in vacuo and the residue was purified by column chromatography on silica gel (petroleum ether) to afford 5-bromo-2-bromomethyl-benzoic acid methyl ester (5.2 g, 46%). 1H NMR (300 MHz, CDCl3) δ 8.09 (s, 1H), 7.60 (d, J=8.0, 1H), 7.32 (d, J=8.0, 1H), 4.89 (s, 2H), 3.94 (s, 3H).
Quantity
8.4 g
Type
reactant
Reaction Step One
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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